2-Nonyl-1,3-benzodithiol-1-ium perchlorate
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Overview
Description
2-Nonyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound with the molecular formula C16H23S2ClO4 It is known for its unique structure, which includes a benzodithiolium core substituted with a nonyl group and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyl-1,3-benzodithiol-1-ium perchlorate typically involves the reaction of 2-nonyl-1,3-benzodithiolium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-Nonyl-1,3-benzodithiolium chloride and perchloric acid.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as acetonitrile, at a temperature range of 0-25°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-1,3-benzodithiol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the nonyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkyl or aryl-substituted benzodithiolium compounds.
Scientific Research Applications
2-Nonyl-1,3-benzodithiol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nonyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Nonyl-1,3-benzodithiolium chloride
- 2-Nonyl-1,3-benzodithiole
- 1,3-Benzodithiolium derivatives with different alkyl groups
Uniqueness
2-Nonyl-1,3-benzodithiol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62102-68-5 |
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Molecular Formula |
C16H23ClO4S2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-nonyl-1,3-benzodithiol-3-ium;perchlorate |
InChI |
InChI=1S/C16H23S2.ClHO4/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16;2-1(3,4)5/h9-12H,2-8,13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VCDUADAIMLRSJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=[S+]C2=CC=CC=C2S1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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